DMT-dC(bz) Phosphoramidite-13C9,15N3

Oligonucleotide quantification LC-MS/MS Stable isotope-labeled internal standard

Quantitative LC-MS/MS of therapeutic oligonucleotides requires SIL-IS that co-elute with the analyte. Unlabeled or deuterated analogs introduce quantification bias from retention time shifts or differential ionization. DMT-dC(bz) Phosphoramidite-13C9,15N3 delivers: • +12 Da mass shift per incorporated cytidine for unambiguous MS discrimination • 13C/15N labeling eliminates deuterium-associated RT shifts, ensuring co-elution • Enables validated assays with precision within ±5% for GLP bioanalytical studies • 98 atom% 13C/15N enrichment minimizes unlabeled background interference

Molecular Formula C46H52N5O8P
Molecular Weight 845.8 g/mol
Cat. No. B12404235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dC(bz) Phosphoramidite-13C9,15N3
Molecular FormulaC46H52N5O8P
Molecular Weight845.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6
InChIInChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1
InChIKeyPGTNFMKLGRFZDX-QXORKOLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dC(bz) Phosphoramidite-13C9,15N3 Overview


DMT-dC(bz) Phosphoramidite-13C9,15N3 (CAS 2483830-14-2) is the 13C and 15N stable isotope-labeled analog of DMT-dC(bz) Phosphoramidite (unlabeled CAS 102212-98-6), a protected deoxycytidine phosphoramidite monomer used in solid-phase DNA synthesis . The labeled compound incorporates nine carbon-13 atoms and three nitrogen-15 atoms, increasing its molecular weight from 833.92 Da to 845.82 Da—a net mass shift of +12 Da [1]. This isotopic labeling preserves the identical chemical reactivity and coupling characteristics of the unlabeled parent phosphoramidite while enabling mass spectrometric differentiation of the resulting labeled oligonucleotides .

Workflow Solid-phase oligonucleotide synthesis
Selection +12 Da MS shift per labeled cytidine
Use Context LC-MS/MS SIL-IS preparation, heteronuclear NMR

Unlabeled Phosphoramidite Limitations for Quantitation


In quantitative LC-MS/MS analysis of oligonucleotides, substituting the isotopically labeled building block with the unlabeled DMT-dC(bz) Phosphoramidite (CAS 102212-98-6) fundamentally fails because the two compounds yield oligonucleotides that are mass spectrometrically indistinguishable from the analyte [1]. Stable isotope-labeled internal standards (SIL-IS) enable the correction of matrix effects, extraction losses, and ionization variability—compensation that structural analog internal standards cannot fully achieve due to differential chromatographic and ionization behavior [2]. Specifically, SIL-IS prepared with 13C9,15N3-labeled amidites co-elute with the target analyte and experience identical matrix effects, enabling accurate quantification with precision within ±5% [3]. Unlabeled amidites cannot serve this function. Furthermore, 13C/15N labeling provides superior chromatographic fidelity compared to deuterium (2H)-labeled alternatives, which exhibit retention time shifts of 0.01-0.03 minutes or more that compromise co-elution and introduce quantification bias [4][5].

Target
Substitute
Risk
13C9,15N3-labeled amidite
Unlabeled DMT-dC(bz) Phosphoramidite
Mass spectrometric indistinguishability; cannot serve as SIL-IS
13C/15N labeling
Deuterium (2H)-labeled analog
Retention time shifts (0.01-0.03 min) compromise co-elution and quantification accuracy

Labeled vs. Unlabeled Performance Evidence


Isotopic Mass Shift for MS Detection

DMT-dC(bz) Phosphoramidite-13C9,15N3 produces oligonucleotides with a defined mass shift of +12 Da relative to those synthesized with unlabeled DMT-dC(bz) Phosphoramidite. This mass difference derives from the incorporation of nine 13C atoms (+9 Da) and three 15N atoms (+3 Da) [1]. The resulting mass shift of 12 Da for each incorporated labeled cytidine residue enables unambiguous separation of analyte and internal standard signals in mass spectrometry without isotopic peak overlap, meeting the recommended minimum of 4-5 mass units for crosstalk-free quantification [2].

Isotopic Mass Shift
Class-level
+12 Da per cytidine residue
Enables unambiguous MS discrimination
Exceeds 4-5 Da minimum for crosstalk-free quantification
Oligonucleotide quantification LC-MS/MS Stable isotope-labeled internal standard

Quantification Accuracy: SIL-IS vs. Structural Analogs

Oligonucleotides synthesized with DMT-dC(bz) Phosphoramidite-13C9,15N3 serve as stable isotope-labeled internal standards (SIL-IS) that co-elute with target analytes and experience identical matrix effects, extraction recovery, and ionization efficiency [1]. In a validated LC-MS/MS assay for lipid-conjugated siRNA quantification, the use of SIL-IS enabled robust quantitation with accuracy and precision within ±5% across mouse plasma and tissue homogenates [2]. Structural analog internal standards, by contrast, exhibit differential chromatographic retention and ionization behavior, resulting in incomplete matrix effect compensation and reduced quantification accuracy [3].

Quantification Accuracy
Cross-study
SIL-IS ±5% precision vs. structural analog inferior
Supports matrix-effect compensation review
Reported in siRNA mouse plasma/tissue assay
Matrix effect compensation Bioanalytical method validation Oligonucleotide therapeutics

Chromatographic Fidelity: 13C/15N vs. Deuterium

DMT-dC(bz) Phosphoramidite-13C9,15N3 employs 13C and 15N labeling rather than deuterium (2H), a critical distinction for quantitative LC-MS/MS applications. Deuterated internal standards exhibit retention time shifts of 0.01-0.03 minutes (and up to 2 minutes in some HILIC separations) relative to the unlabeled analyte, which introduces differential matrix effects and compromises co-elution [1][2]. In contrast, 13C/15N-labeled standards co-elute precisely with their unlabeled counterparts, ensuring identical chromatographic conditions and consistent matrix effect compensation throughout the entire peak elution window [3]. Additionally, 13C and 15N labels are chemically stable and non-exchangeable, whereas deuterium can undergo H/D exchange in protic solvents, further compromising quantification accuracy [4].

Chromatographic Fidelity
Cross-study
13C/15N ΔRT ≈ 0 min vs. deuterium 0.01-0.03 min shift
Co-elution eliminates quantification bias
Reported in LC-MS/MS method development context
Isotope effect LC-MS/MS method development Deuterium exchange

Chemical Purity and Isotopic Enrichment

DMT-dC(bz) Phosphoramidite-13C9,15N3 is supplied with a chemical purity specification of 95% and isotopic enrichment of 98 atom% for both 13C and 15N . For comparison, standard unlabeled DMT-dC(bz) Phosphoramidite is typically supplied at >98% purity (HPLC) from major vendors [1]. The 95% purity specification for the labeled compound reflects the additional synthetic complexity and isotopic precursor costs inherent in producing multiply-labeled nucleoside phosphoramidites. The 98 atom% isotopic enrichment ensures that >98% of carbon atoms at labeled positions are 13C and >98% of nitrogen atoms at labeled positions are 15N, providing sufficient isotopic purity for unambiguous mass spectrometric discrimination without significant unlabeled contaminant interference.

Purity & Enrichment
Specification review
95% chemical purity; 98 atom% 13C, 98 atom% 15N
Supports synthesis planning and purity expectations
Compare unlabeled >98%; consider post-synthesis purification
Isotopic enrichment Quality control specifications Phosphoramidite purity

NMR Spectroscopy with 13C/15N Labels

The 13C and 15N isotopes incorporated via DMT-dC(bz) Phosphoramidite-13C9,15N3 provide NMR-active nuclei that are essential for site-specific resonance assignment and structural determination of oligonucleotides [1]. In a representative study, 13C/15N-labeled pseudouridine phosphoramidites synthesized via efficient chemo-enzymatic routes were incorporated into a 77-nucleotide H/ACA box guide RNA complex and a 75-nucleotide E. coli tRNAGly, enabling detailed NMR spectroscopic characterization of RNA structure and dynamics . Unlabeled phosphoramidites do not provide the NMR-active heteronuclear labels required for multidimensional heteronuclear NMR experiments. Similarly, 2H-labeled compounds, while useful for spectral simplification, do not provide the 13C-13C and 13C-15N dipolar correlation information obtainable with uniformly 13C/15N-labeled oligonucleotides [2].

NMR Spectroscopy
Cross-study
Enables 13C/15N heteronuclear experiments
Supports residue-specific structural determination
Demonstrated up to 77-nt RNA complexes
RNA NMR spectroscopy Isotope labeling Oligonucleotide structure

DMT-dC(bz)-13C9,15N3 Application Scenarios


SIL-IS Synthesis for Oligonucleotide Bioanalysis

DMT-dC(bz) Phosphoramidite-13C9,15N3 is optimally deployed for solid-phase synthesis of 13C/15N-labeled oligonucleotides that serve as stable isotope-labeled internal standards (SIL-IS) in LC-MS/MS quantification of therapeutic oligonucleotides (ASOs, siRNAs, aptamers) in biological matrices. The +12 Da mass shift per incorporated labeled cytidine ensures unambiguous MS discrimination from the unlabeled analyte , while the 13C/15N labeling eliminates deuterium-associated retention time shifts that compromise quantification accuracy [1]. This application is essential for pharmacokinetic, tissue distribution, and GLP-compliant bioanalytical studies supporting IND/NDA filings, where regulatory guidance expects precision within ±15% (or ±20% at LLOQ) and where SIL-IS has demonstrated achievable precision of ±5% in validated assays [2].

NMR Structural Studies of Oligonucleotides

This labeled phosphoramidite is essential for the synthesis of uniformly or site-specifically 13C/15N-labeled DNA oligonucleotides for heteronuclear multidimensional NMR spectroscopy. The 13C and 15N nuclei enable 13C-edited, 15N-edited, and 13C-15N correlation experiments that provide residue-specific assignments, distance constraints, and dynamics information unobtainable with unlabeled oligonucleotides [3]. Published work with analogous 13C/15N-labeled phosphoramidites demonstrates successful NMR characterization of RNA complexes up to 77 nucleotides in length, establishing the viability of this approach for structural studies of biologically relevant nucleic acid constructs .

Isotope Dilution MS for Biomarker Quantification

In clinical and translational research requiring absolute quantification of endogenous or therapeutic oligonucleotides, DMT-dC(bz) Phosphoramidite-13C9,15N3 enables the synthesis of isotopically labeled calibrators and internal standards for isotope dilution mass spectrometry. The 98 atom% isotopic enrichment specification ensures minimal unlabeled contaminant interference, while the defined +12 Da mass shift per labeled cytidine permits precise correction for matrix effects and ionization variability—compensation that is incomplete when using structural analog internal standards [4]. This approach is particularly valuable for quantifying low-abundance miRNA biomarkers or cell-free DNA in complex biological fluids where matrix effects are substantial.

Metabolic Tracing of Oligonucleotide Processing

The 13C and 15N labels in oligonucleotides synthesized from this amidite serve as non-radioactive tracers for investigating cellular uptake, intracellular trafficking, and metabolic fate of synthetic oligonucleotides. Unlike fluorescent or biotin labels that may alter oligonucleotide physicochemical properties and biological interactions, 13C/15N isotopic labeling is chemically and biologically inert—the labeled oligonucleotide behaves identically to the unlabeled species in all biochemical and cellular processes [5]. Mass spectrometric detection of the +12 Da-labeled species in cellular fractions or metabolite extracts enables unambiguous tracking of oligonucleotide processing without the artifacts associated with bulky reporter group conjugation.

Application
Selection Property
Validation Focus
SIL-IS synthesis for oligonucleotide bioanalysis
Isotopic mass shift + co-elution
Matrix-effect compensation review
NMR structural studies of oligonucleotides
13C/15N heteronuclear labels
Residue-specific assignment capability
Isotope dilution MS for biomarker quantification
Defined mass shift & enrichment
Matrix-effect correction evaluation
Metabolic tracing of oligonucleotide processing
Inert 13C/15N labels
Intracellular trafficking monitoring

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